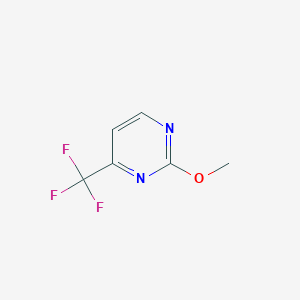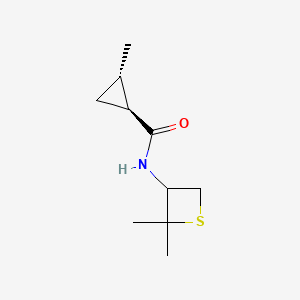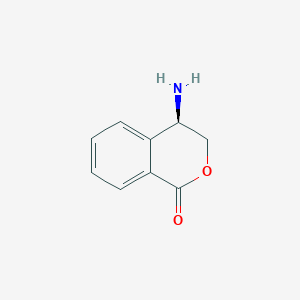![molecular formula C13H12O3 B15234458 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclo[111]pentane core structure This compound is notable for its rigid, three-dimensional framework, which imparts distinct physicochemical properties
Preparation Methods
The synthesis of 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functional group modifications. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as haloform reactions, can introduce the carboxylic acid group . Industrial production methods often rely on large-scale synthesis techniques to produce multigram quantities of the compound efficiently .
Chemical Reactions Analysis
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkyl group.
Substitution: The benzoyl and carboxylic acid groups can participate in substitution reactions, often facilitated by reagents such as halogens or nucleophiles.
Major Products: These reactions can yield a variety of products, including alcohols, amines, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in materials science for developing new polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzoyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a phenyl group instead of a benzoyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Features a methoxycarbonyl group, providing distinct chemical properties.
The uniqueness of this compound lies in its combination of the rigid bicyclo[1.1.1]pentane core with the reactive benzoyl and carboxylic acid groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c14-10(9-4-2-1-3-5-9)12-6-13(7-12,8-12)11(15)16/h1-5H,6-8H2,(H,15,16) |
InChI Key |
ZITKLODTEKGTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)



![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
